

Spectroscopic Characterization of 4-Methyl-N-octylpyridinium Chloride: A Technical Guide

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Compound of Interest

Compound Name:	4-Methyl-N-octylpyridinium chloride
CAS No.:	141645-91-2
Cat. No.:	B122193

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Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic signature of **4-Methyl-N-octylpyridinium chloride** (C₁₄H₂₄ClN), a quaternary ammonium salt with potential applications in various chemical and pharmaceutical domains. In the absence of directly published experimental spectra for this specific compound, this document serves as a predictive guide for researchers, scientists, and drug development professionals. It outlines the theoretical basis for its spectroscopic characteristics and provides detailed, field-proven protocols for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies described herein are designed to be self-validating, ensuring a high degree of scientific integrity.

Introduction

4-Methyl-N-octylpyridinium chloride belongs to the class of N-alkylpyridinium salts, which are known for their diverse applications, including as ionic liquids, phase transfer catalysts, and biologically active compounds.[1][2] The precise characterization of these molecules is

paramount for understanding their structure-activity relationships and ensuring their purity and stability in various formulations. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose, providing detailed information about the molecular structure, functional groups, and molecular weight.

This guide will delve into the predicted spectroscopic data for **4-Methyl-N-octylpyridinium chloride** and the experimental workflows for their acquisition.

Molecular Structure and Predicted Spectroscopic Data

The molecular structure of **4-Methyl-N-octylpyridinium chloride** is characterized by a pyridinium ring N-substituted with an octyl chain and a methyl group at the 4-position, with a chloride counter-ion.^[3] This structure dictates its expected spectroscopic behavior.

Chemical Structure:

Predicted ¹H and ¹³C NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted chemical shifts for **4-Methyl-N-octylpyridinium chloride** are based on the analysis of similar N-alkylpyridinium salts.^{[4][5][6]}

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Assignment	Predicted ¹ H NMR (ppm)	Predicted ¹³ C NMR (ppm)	Justification
Pyridinium Protons			
H-2, H-6	~8.8 - 9.2 (d)	~145 - 148	Protons adjacent to the positively charged nitrogen are highly deshielded.
H-3, H-5	~7.8 - 8.2 (d)	~128 - 132	Aromatic protons ortho to the methyl group.
4-Methyl Group			
-CH ₃	~2.5 - 2.8 (s)	~21 - 24	Methyl group attached to the aromatic ring.
N-Octyl Chain			
N-CH ₂ -	~4.5 - 4.8 (t)	~60 - 63	Methylene group directly attached to the nitrogen is deshielded.
-CH ₂ - (C2')	~1.8 - 2.1 (quint)	~31 - 34	
-(CH ₂) ₅ -	~1.2 - 1.5 (m)	~22 - 30	Bulk of the aliphatic chain protons.
-CH ₃ (C8')	~0.8 - 1.0 (t)	~13 - 15	Terminal methyl group of the octyl chain.

Note: Predicted chemical shifts are relative to TMS and may vary depending on the solvent and concentration.

Predicted Infrared (IR) Spectroscopic Data

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. The quaternization of the pyridine nitrogen is expected to cause shifts in the

characteristic vibrational frequencies of the aromatic ring.[7][8]

Table 2: Predicted Key IR Absorption Bands

Wavenumber (cm ⁻¹)	Vibrational Mode	Intensity	Justification
3100 - 3000	Aromatic C-H stretch	Medium	Characteristic of the pyridinium ring.
2950 - 2850	Aliphatic C-H stretch	Strong	From the octyl and methyl groups.
1640 - 1620	C=C and C=N stretching	Strong	Characteristic of the pyridinium ring; shifted upon quaternization. [7]
1500 - 1400	Aromatic ring vibrations	Medium-Strong	
1470 - 1450	CH ₂ bending	Medium	From the octyl chain.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For **4-Methyl-N-octylpyridinium chloride**, electrospray ionization (ESI) in positive ion mode is the most suitable technique.

Table 3: Predicted Mass Spectrometry Data

m/z (amu)	Ion	Justification
206.19	[M-Cl] ⁺	The molecular ion (cation) with the chloride counter-ion removed. The exact mass is calculated as C ₁₄ H ₂₄ N ⁺ .
94.07	[C ₆ H ₈ N] ⁺	Fragmentation corresponding to the 4-methylpyridinium core. [9]

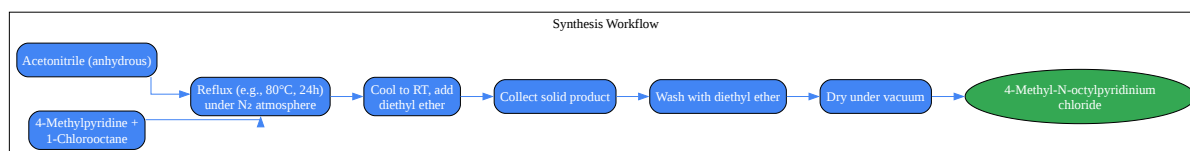
Experimental Protocols

The following protocols are designed to provide a robust framework for the spectroscopic characterization of **4-Methyl-N-octylpyridinium chloride**.

Synthesis of 4-Methyl-N-octylpyridinium chloride

The synthesis of N-alkylpyridinium salts is typically achieved via the Menshutkin reaction, which involves the alkylation of a tertiary amine with an alkyl halide.^{[10][11]}

Experimental Workflow for Synthesis:



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Caption: Synthesis of **4-Methyl-N-octylpyridinium chloride**.

Step-by-Step Protocol:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve equimolar amounts of 4-methylpyridine and 1-chlorooctane in anhydrous acetonitrile.
- **Inert Atmosphere:** Flush the system with an inert gas, such as nitrogen or argon, to prevent side reactions with atmospheric moisture.
- **Reaction:** Heat the mixture to reflux (approximately 80°C) and maintain for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

- Isolation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, add diethyl ether to induce precipitation.
- Purification: Collect the solid product by filtration using a Büchner funnel. Wash the product thoroughly with diethyl ether to remove any unreacted starting materials.
- Drying: Dry the purified product under vacuum to remove residual solvent.

NMR Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

- Accurately weigh 5-10 mg of the sample.
- Dissolve the sample in a deuterated solvent (e.g., Deuterated Chloroform (CDCl_3), Deuterated Dimethyl Sulfoxide (DMSO-d_6), or Deuterated Water (D_2O)). The choice of solvent can affect chemical shifts.
- Transfer the solution to an NMR tube.

Data Acquisition:

- Acquire a ^1H NMR spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- Acquire a ^{13}C NMR spectrum. This typically requires a larger number of scans due to the lower natural abundance of ^{13}C .

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrophotometer.

Sample Preparation:

- KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet.

- Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

Data Acquisition:

- Record a background spectrum of the empty sample compartment (for KBr) or the clean ATR crystal.
- Place the sample in the spectrometer and acquire the IR spectrum, typically in the range of 4000-400 cm^{-1} .

Mass Spectrometry (MS)

Instrumentation: An electrospray ionization (ESI) mass spectrometer.

Sample Preparation:

- Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent, such as methanol or acetonitrile.
- The solution can be directly infused into the mass spectrometer or introduced via a liquid chromatography system.[\[12\]](#)

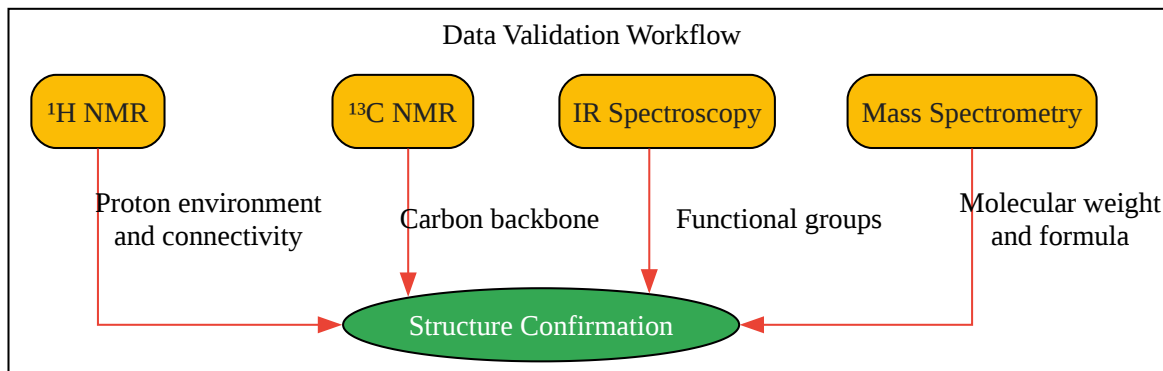
Data Acquisition:

- Operate the mass spectrometer in positive ion mode to detect the cationic 4-Methyl-N-octylpyridinium ion.
- Acquire a full scan mass spectrum over an appropriate m/z range (e.g., 50-500 amu) to identify the molecular ion.

Data Interpretation and Validation

The interpretation of the acquired spectroscopic data should be performed in a systematic manner to confirm the identity and purity of the synthesized compound.

Data Validation Workflow:



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Caption: Workflow for spectroscopic data validation.

- ¹H NMR: Confirm the presence of all expected proton signals, their chemical shifts, splitting patterns, and integration values.
- ¹³C NMR: Verify the number of carbon signals and their chemical shifts against the predicted values.
- IR: Identify the characteristic absorption bands for the aromatic ring and the aliphatic chain.
- MS: Confirm the mass-to-charge ratio of the molecular ion.

Conclusion

This technical guide provides a predictive framework and detailed experimental protocols for the spectroscopic characterization of **4-Methyl-N-octylpyridinium chloride**. By following these guidelines, researchers can confidently synthesize and validate the structure of this compound, paving the way for its further investigation and application in various scientific and industrial fields. The integration of predictive data with robust experimental methodologies ensures a high level of scientific rigor and trustworthiness in the characterization of novel chemical entities.

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